2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
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Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the carbonic anhydrase (CA) enzymes, specifically the β-class CA isozymes . In Mycobacterium tuberculosis, three β-CA isozymes have been identified: MtCA1, MtCA2, and MtCA3 . These enzymes play a crucial role in various physiological processes, including pH regulation and CO2 transport .
Mode of Action
The compound interacts with its targets, the β-class CA isozymes, by inhibiting their activity . This inhibition is achieved through the formation of a coordination complex with the zinc ion in the active site of the enzyme . The compound’s sulfonamide moiety is believed to play a key role in this interaction .
Biochemical Pathways
By inhibiting the activity of the β-class CA isozymes, the compound disrupts the normal biochemical pathways of the organism. This disruption affects the organism’s ability to regulate pH and transport CO2, which can lead to a variety of downstream effects, including impaired cellular function and growth .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it may have good bioavailability and the ability to reach its target sites within the organism .
Result of Action
The inhibition of the β-class CA isozymes by the compound results in the disruption of critical physiological processes in the organism. This disruption can lead to impaired cellular function and growth, effectively inhibiting the growth of the organism . In the case of Mycobacterium tuberculosis, this results in an effective anti-tubercular action .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form a coordination complex with the zinc ion in the active site of the enzyme . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and affect its efficacy and stability .
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-3-5-14-24-18-8-6-7-9-19(18)29(26,27)23-21(24)28-15-20(25)22-17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEQLKDFKFTWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.